Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1159825-53-2) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a cyano group at position 3 and a benzyl ester at the bridgehead nitrogen (N-8). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bicyclo[3.2.1]octane scaffold is rigid, enhancing binding specificity to biological targets such as kinases or neurotransmitter receptors . The benzyl ester serves as a protective group for the secondary amine, enabling selective deprotection under catalytic hydrogenation or acidic conditions .
Properties
IUPAC Name |
benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQLJCLLMBJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Key steps often involve cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitrile groups to amines.
Substitution: Common in modifying the benzyl group or other substituents on the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, particularly in the context of neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anticholinergic effects.
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues are compared in Table 1 , highlighting substituent variations and their implications.
Key Research Findings
- Catalytic Applications: Benzyl 3-cyano derivatives serve as intermediates in the synthesis of pan-Ras inhibitors, with tert-butyl variants showing superior binding to Ras GTPases (Kd = 12 nM vs. 45 nM for benzyl esters) .
- Degraders and PROTACs: tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has been utilized in cereblon (CRBN)-based molecular glue degraders, achieving >80% degradation of NEK7 at 10 nM concentrations .
- Structural Insights: X-ray crystallography of benzyl 3-oxo derivatives reveals a planar carbonyl at C3, facilitating π-π stacking with aromatic residues in enzyme active sites, whereas cyano derivatives adopt a distorted geometry due to sp-hybridization .
Biological Activity
Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the class of bicyclic amines and has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- IUPAC Name : benzyl Rel-(1R,3S,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS Number : Not specified in the search results.
The compound features a bicyclic structure that is essential for its biological activity, particularly in interactions with various biological targets.
1. Opioid Receptor Interaction
Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant activity at opioid receptors. A study on related compounds showed that modifications to the structure could enhance selectivity for kappa opioid receptors, which are implicated in pain modulation and addiction pathways . The SAR studies revealed that certain substitutions could lead to compounds with improved potency and selectivity.
2. Antiviral Properties
Another area of interest is the antiviral activity of related azabicyclo compounds. Some studies have reported that modifications to these structures can yield compounds with inhibitory effects against various viruses, including coxsackievirus B and adenoviruses . Although specific data on this compound is limited, its structural similarity suggests potential antiviral applications.
Case Study 1: Kappa Opioid Receptor Antagonists
In a series of experiments focused on kappa opioid receptor antagonists derived from azabicyclo structures, it was found that certain analogs exhibited IC50 values in the low nanomolar range (e.g., IC50 = 172 nM). These findings highlight the potential of benzyl-substituted azabicyclo compounds in developing new analgesics with reduced side effects associated with traditional opioids .
Case Study 2: Antiviral Activity Screening
A screening assay for antiviral activity involving structurally related compounds showed promising results against adenovirus types, indicating that further exploration into the antiviral potential of benzyl-substituted azabicyclo compounds could be beneficial .
Summary of Biological Activities
| Activity Type | Target | IC50 Values | Notes |
|---|---|---|---|
| Opioid Receptor Antagonism | Kappa Opioid Receptor | IC50 = 172 nM | High selectivity observed |
| Antiviral Activity | Coxsackievirus B, Adenovirus | Specific values not reported | Potential for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
